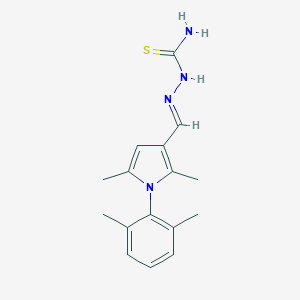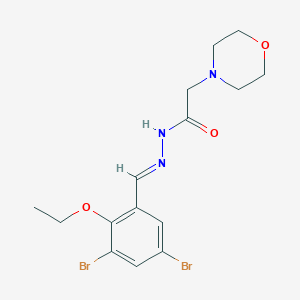![molecular formula C22H15N3O2 B302316 N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302316.png)
N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide, also known as IBH, is a compound that has gained attention in the scientific community due to its potential applications in various fields. IBH has been found to possess several biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide is not fully understood. However, it has been suggested that N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide exerts its biological activities through the modulation of various signaling pathways. N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In addition, N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has been found to possess antimicrobial properties and can inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide is also stable under normal laboratory conditions. However, N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some experiments. In addition, N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the research on N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide. One potential direction is to investigate the potential applications of N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide in agriculture. N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has been found to possess antimicrobial properties and can be used as a potential antibacterial and antifungal agent. Another potential direction is to investigate the potential applications of N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide in material science. N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has been found to possess fluorescence properties and can be used as a potential fluorescent probe. Finally, more research is needed to fully understand the mechanism of action of N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide and its potential applications in medicine.
Synthesemethoden
The synthesis of N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide involves the reaction of 2-hydroxybenzaldehyde with indole-3-carboxaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reacted with 2-bromobenzo[e][1]benzofuran in the presence of hydrazine hydrate to yield N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has been found to possess anti-inflammatory and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide has also been found to possess antimicrobial properties and can be used as a potential antibacterial and antifungal agent.
Eigenschaften
Produktname |
N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide |
|---|---|
Molekularformel |
C22H15N3O2 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
N//'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C22H15N3O2/c26-22(25-24-13-15-12-23-19-8-4-3-7-17(15)19)21-11-18-16-6-2-1-5-14(16)9-10-20(18)27-21/h1-13,24H,(H,25,26)/b15-13+ |
InChI-Schlüssel |
UTUCKUUGWUAHAO-FYWRMAATSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN/C=C/4\C=NC5=CC=CC=C54 |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=NC5=CC=CC=C54 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=NC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302236.png)

![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)

![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)
![Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)
![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)
![N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302244.png)
![N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
![N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302248.png)
![N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302249.png)
![N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302250.png)
![N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302252.png)
![N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302255.png)